3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
Overview
Description
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and solubility in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride typically involves the methylation of pyrazole. The process begins with the reaction of pyrazole with methylating agents like iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then further methylated and reacted with ammonia to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems .
Biology and Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in the production of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- 4-Amino-3,5-dimethylpyrazole
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-4-5-11-7(3)8(9)6(2)10-11;;/h4-5,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFSOVHZNCYURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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